molecular formula C13H6Cl6O2S B1615965 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- CAS No. 149949-90-6

1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-

Cat. No. B1615965
M. Wt: 439 g/mol
InChI Key: QZNNUEQAOMHGJC-UHFFFAOYSA-N
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Description

“1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)-” is a chemical compound with the molecular formula C12H4Cl6 . It is a derivative of biphenyl, which is a molecule composed of two connected phenyl rings . The molecule is hexachlorinated, meaning it has six chlorine atoms, and it also contains a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)-” consists of a biphenyl core with six chlorine atoms and a methylsulfonyl group attached . The exact positions of these substituents can be inferred from the name of the compound.

Scientific Research Applications

Structural Analysis

A study by Döbler et al. (2002) focused on the structural determination of chiral methylsulfonyl-PCBs, closely related compounds, through vibrational circular dichroism and quantum chemical calculations. The research highlighted the nearly perpendicular conformation of the phenyl rings and the orientation of methyl sulfonyl groups, providing insights into the molecular structure of such compounds (Döbler et al., 2002).

Antiestrogenic Effects

Letcher et al. (2002) investigated the antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in various bioassay systems. The study revealed that certain methyl sulfone PCB metabolites exhibited congener- and concentration-dependent antagonism of estrogen-induced gene expression, contributing to the understanding of their potential environmental and health impacts (Letcher et al., 2002).

Biotransformation and Metabolite Production

Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism by using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, indicating the potential of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).

Environmental Contamination and Exposure

Linderholm et al. (2007) conducted a study on the exposure to methyl sulfone metabolites of PCBs and DDE in pregnant women and cord blood in eastern Slovakia, highlighting the transplacental transfer of these metabolites and their presence in human tissues, which is crucial for understanding the extent of environmental contamination and human exposure (Linderholm et al., 2007).

Material Science Applications

Liu et al. (2012) explored novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment, showcasing the application of sulfonated compounds in enhancing water treatment technologies (Liu et al., 2012).

properties

IUPAC Name

1,2,4-trichloro-5-methylsulfonyl-3-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)11(17)9(13(8)19)5-2-3-6(14)12(18)10(5)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNUEQAOMHGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164436
Record name 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-

CAS RN

149949-90-6
Record name 3-(Methylsulfonyl)-2,2′,3′,4′,5,6-hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149949-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylsulfonyl-2,2',3',4',5,6-hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLSULFONYL-2,2',3',4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PNM4P3SB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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